Urease Inhibition Potential: In Silico Comparison with Parent Thiourea
A molecular docking study of a library of thiourea derivatives against the urease enzyme, including a compound structurally analogous to the target, demonstrated a significantly higher binding affinity for the sulfone-containing analog compared to unsubstituted thiourea [1]. The target compound is predicted to engage the active site more favorably due to the electron-withdrawing dioxothiolane ring, although direct experimental IC50 data for this specific compound has not been reported. The in silico binding affinity was calculated as −7.2 kcal/mol for the analog, versus −3.2 kcal/mol for the thiourea control, representing a 125% improvement.
| Evidence Dimension | In silico binding affinity (ΔG) against urease enzyme |
|---|---|
| Target Compound Data | Not directly reported; structural analog 4h: −7.2 kcal/mol |
| Comparator Or Baseline | Thiourea (control): −3.2 kcal/mol |
| Quantified Difference | Analog ΔΔG = −4.0 kcal/mol relative to thiourea; 125% stronger predicted binding |
| Conditions | Molecular docking study using AutoDock Vina; urease crystal structure (PDB ID not specified) |
Why This Matters
The predicted enhanced binding affinity suggests that compounds bearing the dioxothiolane motif may offer superior urease inhibition starting points compared to simple thiourea, reducing the screening burden for procurement decisions in anti-urease drug discovery.
- [1] Biomedicines. (2023). Table 3: Binding affinities and structures of the investigated compounds against the urease enzyme. Biomedicines, 11(9), 2428. PMC10525509. View Source
